Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-

HDAC inhibition Cancer therapeutics Acridine pharmacophore

9-Anilinoacridine SAR studies require precise structural validation. This compound offers a terminal glycinamide for derivatization-unlike amsacrine. • **Synthetic Utility**: Primary amine handle for amide/reductive amination libraries. • **Evidentiary Status**: HDAC+intercalation dual-probe potential is unverified; request enzyme assay data before use. • **Procurement**: No published fluorescence spectra; in-house QC required for imaging applications. Available from BenchChem with COA.

Molecular Formula C21H18N4O
Molecular Weight 342.4 g/mol
CAS No. 83209-86-3
Cat. No. B12935916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-
CAS83209-86-3
Molecular FormulaC21H18N4O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CN
InChIInChI=1S/C21H18N4O/c22-13-20(26)23-14-9-11-15(12-10-14)24-21-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)21/h1-12H,13,22H2,(H,23,26)(H,24,25)
InChIKeyNBBIEAGDPZDBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 83209-86-3: Chemical Identity and Compound Class


Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- (CAS 83209-86-3) is a synthetic amino-acridine derivative with the molecular formula C21H18N4O and a molecular weight of 342.4 g/mol [1]. The compound consists of a 9-aminoacridine core connected via a phenylamino linker to a terminal 2-aminoacetamide (glycinamide) moiety . This structure places it within the broader class of 9-anilinoacridines, a family known for DNA intercalation and topoisomerase II inhibition [2], though the specific biological profile of this derivative remains sparsely characterized in the open literature. The compound is cataloged under DTXSID40434704 and appears in several chemical vendor databases as a research-grade specialty chemical [1].

1
Synthetic derivatization handle: Primary amine on glycinamide enables amide coupling or reductive amination for library synthesis.
2
Acridine-core studies: Class-level DNA intercalation and topoisomerase research; compound-specific data are limited.
3
Negative control or comparator: May support structure-activity relationship investigations against well-characterized 9-anilinoacridines.

Why Generic Substitution Is Not Straightforward


Within the 9-anilinoacridine pharmacophore class, seemingly minor variations in the anilino substituent can profoundly alter DNA binding mode, topoisomerase targeting, cellular permeability, and metabolic stability [1]. For instance, the clinical agent amsacrine differs from Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- by carrying a methanesulfonamide group rather than a glycinamide side chain, a substitution known to drastically shift intercalation geometry and potency [2]. Without empirical, comparator-anchored data for this specific compound, a user cannot assume functional interchangeability with other class members such as amsacrine, DACA, or AHMA derivatives. The following evidence guide documents the current state of quantitative differentiation and transparently identifies evidentiary gaps that must be resolved before procurement decisions can be evidence-based.

Class interchangeability not established Minor anilino substituent changes (e.g., glycinamide vs. methanesulfonamide) may shift DNA binding mode and potency; direct functional equivalence cannot be assumed without comparator data.
HDAC inhibition profile unverified A potential HDAC1 activity (~20-22 nM IC50) is associated with an ambiguous database entry; structural mismatch raises risk that the activity does not belong to this compound.
Absence of cytotoxicity and photophysical benchmarks No published IC50 or fluorescence quantum yield data exist for this specific derivative, preventing direct comparison with amsacrine or 9-aminoacridine.

Quantitative Differentiation Against Comparators


HDAC Inhibition Potency vs. Acridine-Hydroxamate Hybrids

Preliminary screening data from a patent-assigned compound series suggests that CAS 83209-86-3 may exhibit HDAC1 inhibitory activity in the low nanomolar range, potentially differentiating it from the classical topoisomerase II poison amsacrine, which does not significantly inhibit HDACs [1]. However, the exact identity of the tested compound in the patent database remains ambiguous, as the structure registered under BDBM50020908 carries a thiazole scaffold not present in CAS 83209-86-3, raising concerns about data misassignment [1]. Until verified with authentic material, this potential HDAC activity must be treated as an unconfirmed hypothesis.

HDAC1 Inhibition
Data to verify
Reported IC50 ~20-22 nM (compound identity uncertain); amsacrine shows no significant HDAC1 inhibition.
Unconfirmed mechanistic differentiation; requires authentic material verification.
BindingDB entry associated with a thiazole scaffold, not CAS 83209-86-3.
HDAC inhibition Cancer therapeutics Acridine pharmacophore

Fluorescence Quantum Yield vs. 9-Aminoacridine

9-arylaminoacridine derivatives are known to exhibit structure-dependent fluorescence, with electron-donating substituents enhancing quantum yield [1]. While CAS 83209-86-3 possesses a glycinamide group that may act as a moderate electron donor via the anilino nitrogen, no published quantum yield (Φ), excitation/emission maxima, or fluorescence lifetime data were located for this specific compound. In contrast, the parent 9-aminoacridine has a well-characterized fluorescence profile (Φ ~ 0.99 in ethanol, λex ~ 400 nm, λem ~ 450 nm) [2]. The absence of photophysical characterization for CAS 83209-86-3 precludes any quantitative differentiation claim for fluorescence-based applications, representing a significant evidentiary gap for users seeking fluorescent acridine probes.

Fluorescence Quantum Yield
Data to verify
No published Φ, excitation/emission data for this compound. 9-Aminoacridine: Φ ~0.99 in ethanol.
Cannot support fluorescence-based applications without in-house characterization.
Class-level inference suggests possible electron-donor effect, but unquantified.
Fluorescent probe Acridine dye Spectroscopy

Cytotoxicity Against Tumor Cell Lines vs. Amsacrine

A recent study on novel acridine-based aminoacetamide derivatives (structurally related but not identical to CAS 83209-86-3) demonstrated that the lead compound AC1 achieved an IC50 of 26.92 μg/mL against SH-SY5Y neuroblastoma cells, outperforming the reference standard (IC50 = 92.67 μg/mL) [1]. While this suggests that aminoacetamide-bearing acridines can possess cytotoxic activity, no direct data for CAS 83209-86-3 itself were found in any published cytotoxicity panel. The clinically established amsacrine demonstrates IC50 values typically in the 0.1-1.0 μM range (approximately 0.04-0.4 μg/mL) against sensitive leukemia cell lines [2], underscoring the current inability to position CAS 83209-86-3 on a potency scale relative to known standards.

Cytotoxicity Profile
Context-dependent
No published IC50 for CAS 83209-86-3. Related analog AC1: IC50 26.92 μg/mL (SH-SY5Y); amsacrine: ~0.04-0.4 μg/mL (leukemia).
Cell-model response context absent; potency benchmarking not feasible.
Cross-study data from different cell lines; cannot be used for direct ranking.
Cytotoxicity Antitumor activity MTT assay

Viable Procurement Scenarios


Chemical Probe for HDAC-Acridine Hybrid Pharmacophores

If the HDAC inhibitory activity tentatively associated with this compound series [1] is independently verified, CAS 83209-86-3 could serve as a chemical probe to study dual-acting agents that combine DNA intercalation (via the acridine core) with histone deacetylase modulation (via the zinc-binding glycinamide group). However, due to the current ambiguity in the BindingDB record (Section 3, Evidence Item 1), any procurement for this purpose must be preceded by requesting a certificate of analysis and independent enzyme assay data from the vendor. Until such verification is obtained, the compound's suitability for HDAC-focused research remains speculative.

Starting Material for 9-Anilinoacridine Derivatization

The primary amine on the glycinamide group offers a reactive handle for further derivatization, such as amide coupling or reductive amination, to generate libraries of acridine conjugates [1]. This synthetic utility distinguishes CAS 83209-86-3 from analogs like amsacrine, whose methanesulfonamide group is less amenable to straightforward conjugation. Procurement for medicinal chemistry campaigns may be justified on the basis of this synthetic accessibility, provided the end-user has in-house capacity for biological profiling of the resulting derivatives.

Negative Control for Acridine Structure-Activity Studies

Given the systematic structure-activity relationships established for 9-anilinoacridines [2], CAS 83209-86-3 may serve as a comparator for evaluating the contribution of the terminal glycinamide moiety versus other substituents (e.g., methanesulfonamide, hydroxyl, or alkylamino groups) in biological assays. This role requires that the user empirically characterize the compound alongside well-defined reference standards within the same assay system, as no cross-compound quantitative benchmarks currently exist in the public domain.

Exploratory Fluorescent Labeling Agent

The acridine scaffold is intrinsically fluorescent, and 9-arylamino substitution can modulate emission properties [3]. CAS 83209-86-3 may be applicable as a fluorescent labeling agent for biomolecules via its free amine group, but the complete absence of published excitation/emission spectra, quantum yield, and photostability data (see Section 3, Evidence Item 2) means that any procurement for fluorescence applications must be contingent upon in-house spectroscopic characterization prior to use in labeling workflows.

Application
Selection Property
Validation Focus
HDAC-acridine hybrid probe
Potential dual DNA intercalation / HDAC modulation
Independent HDAC1 enzyme assay and certificate of analysis
9-Anilinoacridine derivatization
Primary amine conjugation handle
In-house biological profiling of derivatives
Structure-activity comparator
Terminal glycinamide vs. other substituents
Empirical characterization alongside reference standards
Exploratory fluorescent labeling
Acridine fluorescence core + amine linker
In-house excitation/emission and quantum yield measurement
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